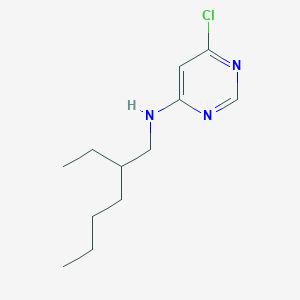
6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, an ethylhexyl group, and an amine group.Chemical Reactions Analysis
Pyrimidinamine derivatives, including “6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine”, are known to undergo various chemical reactions. For instance, the spatial configuration of the carbon atoms connected to certain groups plays an important role in the fungicidal activity of the compound .Applications De Recherche Scientifique
Pharmacological Applications
Pyrimidine derivatives, including CEHPA, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, and antiparasitic activities .
Anticancer Applications
Pyrimidine-based drugs, such as CEHPA, have been established treatments for various types of cancer, including leukemia and breast cancer . They have also shown potential as antitumor agents .
Antimicrobial and Antifungal Applications
CEHPA, like other pyrimidine derivatives, has demonstrated antimicrobial and antifungal activities . This makes it a potential candidate for the development of new antimicrobial and antifungal drugs .
Cardiovascular Applications
Pyrimidine derivatives have been reported to have cardiovascular effects, including antihypertensive activities . This suggests that CEHPA could potentially be used in the treatment of cardiovascular diseases .
Anti-Inflammatory and Analgesic Applications
CEHPA may also have anti-inflammatory and analgesic activities . This could make it useful in the treatment of conditions involving inflammation and pain .
Antidiabetic Applications
Some pyrimidine derivatives have been reported to have antidiabetic activities . This suggests that CEHPA could potentially be used in the treatment of diabetes .
Synthesis of Other Compounds
CEHPA can be used in the synthesis of other compounds. For example, it has been used in the preparation of N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine .
Research into New Synthetic Approaches
CEHPA is also used in research into new synthetic approaches. For instance, it has been used in studies investigating the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
Orientations Futures
The future directions for “6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine” and similar compounds lie in their potential applications in various fields. For instance, pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides . They are also being explored for their potential as anti-inflammatory agents .
Propriétés
IUPAC Name |
6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3/c1-3-5-6-10(4-2)8-14-12-7-11(13)15-9-16-12/h7,9-10H,3-6,8H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEHLPJBRLCDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474668.png)
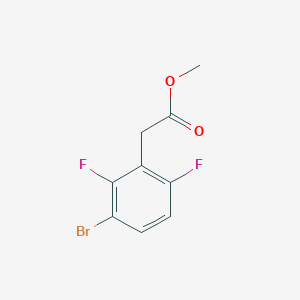

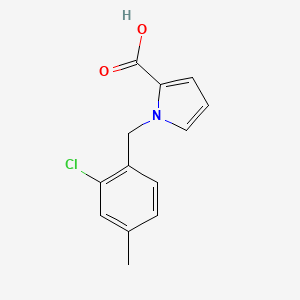

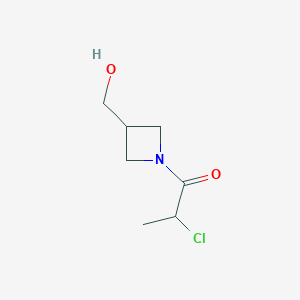
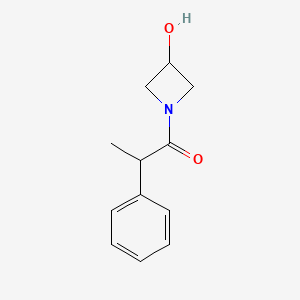
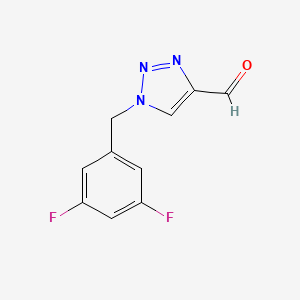
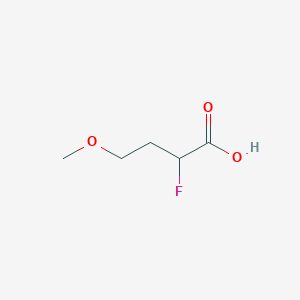


![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)
